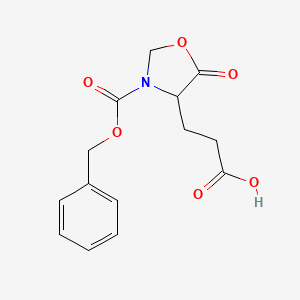
(4r)-5-oxo-3-cbz-4-oxazolidinepropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4r)-5-oxo-3-cbz-4-oxazolidinepropanoic acid is a compound that belongs to the class of oxazolidinones It is characterized by the presence of a benzyloxycarbonyl group attached to the oxazolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4r)-5-oxo-3-cbz-4-oxazolidinepropanoic acid typically involves the reaction of Nα-Cbz-aspartic acid with formaldehyde. This reaction forms the oxazolidinone ring and introduces the benzyloxycarbonyl group. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain the final compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4r)-5-oxo-3-cbz-4-oxazolidinepropanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzyloxycarbonyl group can yield carboxylic acids, while reduction of the oxazolidinone ring can produce amino alcohols.
Aplicaciones Científicas De Investigación
(4r)-5-oxo-3-cbz-4-oxazolidinepropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of β-branched peptide derivatives of aspartic acid.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of (4r)-5-oxo-3-cbz-4-oxazolidinepropanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at certain sites of the molecule. The oxazolidinone ring can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-{3-[(Benzyloxy)carbonyl]-5-oxooxazolidin-4-yl}acetic acid: This compound is similar in structure but has an acetic acid moiety instead of a propanoic acid moiety.
Succinimidyl (4S)-(3-[(Benzyloxy)carbonyl]-5-oxo-1,3-oxazolidin-4-yl)acetate: Another similar compound used for the separation of amino acid enantiomers.
Uniqueness
(4r)-5-oxo-3-cbz-4-oxazolidinepropanoic acid is unique due to its specific structure, which combines the benzyloxycarbonyl group and the oxazolidinone ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.
Propiedades
Fórmula molecular |
C14H15NO6 |
|---|---|
Peso molecular |
293.27 g/mol |
Nombre IUPAC |
3-(5-oxo-3-phenylmethoxycarbonyl-1,3-oxazolidin-4-yl)propanoic acid |
InChI |
InChI=1S/C14H15NO6/c16-12(17)7-6-11-13(18)21-9-15(11)14(19)20-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17) |
Clave InChI |
AYOCGDFDOZVEKT-UHFFFAOYSA-N |
SMILES canónico |
C1N(C(C(=O)O1)CCC(=O)O)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
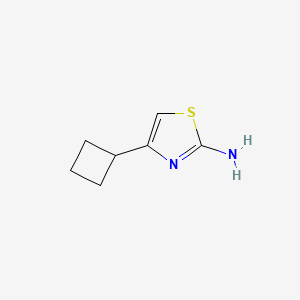

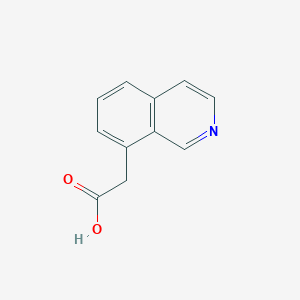
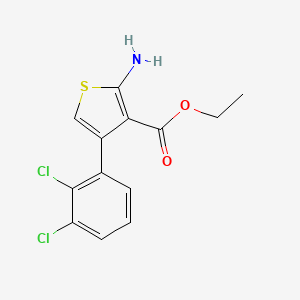
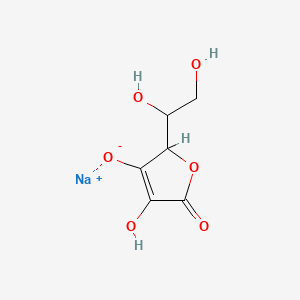




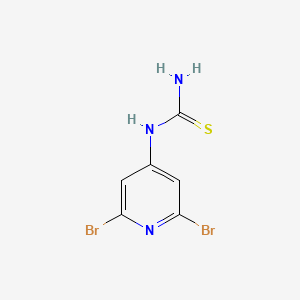
![4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]benzoic acid](/img/structure/B8810213.png)
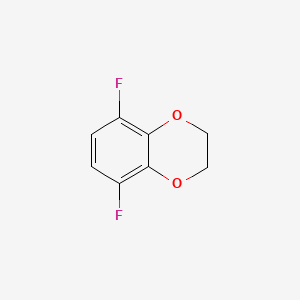
![Benzo[d]thiazol-5-ylboronic acid](/img/structure/B8810235.png)

